4-(Azepan-1-ylmethyl)benzoic acid

Description

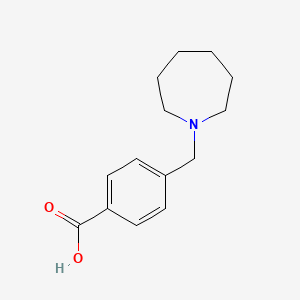

Structure

3D Structure

Properties

IUPAC Name |

4-(azepan-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-14(17)13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLNNJSOWBCWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588161 | |

| Record name | 4-[(Azepan-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414884-12-1 | |

| Record name | 4-[(Azepan-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Azepan-1-ylmethyl)benzoic acid mechanism of action

An In-depth Technical Guide on the Putative Mechanism of Action of 4-(Azepan-1-ylmethyl)benzoic Acid

Abstract

This compound is a synthetic organic compound whose biological mechanism of action has not been extensively elucidated in publicly available scientific literature. This guide synthesizes information from structural analogs and related chemical entities to propose a putative mechanism of action. By dissecting the molecule into its core components—the azepane ring and the benzoic acid moiety—we can infer potential biological targets and design a strategic framework for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel small molecules.

Introduction and Molecular Overview

This compound is a small molecule featuring a central benzene ring substituted at the 1 and 4 positions. A carboxylic acid group is attached at one end, classifying it as a benzoic acid derivative. At the opposite end, a methylene linker connects the ring to a saturated seven-membered heterocyclic amine, azepane. The presence of both an acidic carboxylic acid and a basic tertiary amine suggests the molecule is zwitterionic at physiological pH.

While no direct studies on the specific biological activity of this compound are readily available, its structural motifs are present in a variety of pharmacologically active agents. This guide will, therefore, explore its potential mechanisms based on the established activities of structurally related compounds.

Putative Mechanisms of Action Based on Structural Analogy

The molecular architecture of this compound suggests several plausible biological targets. The following sections explore these hypotheses, grounded in the known pharmacology of its constituent moieties.

GABA Receptor Modulation

A primary line of inquiry stems from the structural resemblance of the azepane and benzoic acid components to gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.

-

Hypothesis: this compound may act as a GABA receptor agonist or a positive allosteric modulator. The carboxylic acid could mimic the carboxylate of GABA, while the azepane ring and its spatial relationship to the acid group could facilitate binding to GABA receptors.

-

Causality of Experimental Choice: To investigate this, initial in vitro assays should focus on evaluating the binding affinity and functional activity at GABAA and GABAB receptors. Radioligand binding assays using selective ligands for these receptors would provide initial evidence of interaction. Subsequent electrophysiological studies, such as patch-clamp recordings on cultured neurons, could then elucidate the nature of this interaction (e.g., agonism, antagonism, or allosteric modulation).

Tranexamic Acid-like Activity: Plasminogen Inhibition

The spatial arrangement of the amino and carboxyl groups in this compound bears a resemblance to tranexamic acid, a known antifibrinolytic agent.

-

Hypothesis: The compound may function as a plasminogen inhibitor. Tranexamic acid acts by binding to the lysine-binding sites on plasminogen, preventing its conversion to plasmin and subsequent fibrin degradation. The distance and orientation of the basic azepane nitrogen and the acidic carboxylate in our compound of interest might allow it to similarly occupy these lysine-binding sites.

-

Causality of Experimental Choice: A chromogenic assay for plasmin activity would be a direct and effective method to test this hypothesis. By measuring the ability of the compound to inhibit the cleavage of a plasmin-specific chromogenic substrate in the presence of a plasminogen activator like urokinase, one can quantify its antifibrinolytic potential.

Proposed Experimental Validation Workflow

A logical, phased approach is necessary to systematically investigate the mechanism of action of this compound.

Diagram: Phased Investigational Workflow

Caption: A phased approach to elucidating the mechanism of action.

Protocol 1: GABAA Receptor Binding Assay (Radioligand Displacement)

-

Objective: To determine if this compound binds to the benzodiazepine site of the GABAA receptor.

-

Materials:

-

Rat cortical membranes (source of GABAA receptors)

-

[³H]-Flunitrazepam (radioligand)

-

Clonazepam (positive control, unlabeled competitor)

-

This compound (test compound)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control, clonazepam.

-

In a 96-well plate, combine the rat cortical membranes, [³H]-Flunitrazepam, and either the test compound, control, or buffer (for total binding).

-

Incubate at 4°C for 60 minutes to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the percentage inhibition of [³H]-Flunitrazepam binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

Protocol 2: Chromogenic Plasmin Activity Assay

-

Objective: To assess the inhibitory effect of this compound on plasmin activity.

-

Materials:

-

Human plasminogen

-

Urokinase (plasminogen activator)

-

Chromogenic plasmin substrate (e.g., S-2251)

-

Tranexamic acid (positive control)

-

This compound (test compound)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and tranexamic acid.

-

In a 96-well plate, add plasminogen, urokinase, and the test compound or control.

-

Incubate for 10 minutes at 37°C to allow for the conversion of plasminogen to plasmin and for the inhibitor to bind.

-

Add the chromogenic substrate to each well.

-

Measure the absorbance at 405 nm every minute for 15-30 minutes using a plate reader.

-

-

Data Analysis: Determine the rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot. Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC₅₀ value.

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing potential outcomes from the proposed experiments, which would be crucial for comparing the potency of this compound across different potential targets.

| Assay Type | Target | Parameter | Hypothetical Value | Positive Control | Control Value |

| Radioligand Binding | GABAA Receptor | IC₅₀ | 5.2 µM | Clonazepam | 2.1 nM |

| Chromogenic Assay | Plasmin | IC₅₀ | 15.8 µM | Tranexamic acid | 25 µM |

Conclusion and Future Directions

Based on structural analysis, this compound presents as a molecule with the potential for neuromodulatory or antifibrinolytic activity. The proposed experimental workflows provide a clear and robust path to test these hypotheses. Should initial findings confirm activity at either GABA receptors or the plasminogen/plasmin system, further studies would be warranted. These would include more detailed electrophysiological characterization, assessment of subtype selectivity for GABA receptors, and ultimately, evaluation in relevant animal models of epilepsy or thrombosis to establish in vivo efficacy and proof of concept. The dual acidic and basic nature of the molecule also suggests that its pharmacokinetic properties, such as solubility and membrane permeability, will be highly pH-dependent, a critical consideration for future drug development efforts.

References

-

Okamoto, S., & Okamoto, U. (1962). Amino-methyl-cyclohexane-carboxylic acid: AMCHA. A new potent inhibitor of the fibrinolysis. Keio Journal of Medicine, 11, 105-115. [Link]

An In-depth Technical Guide to the Predicted Biological Activity of 4-(Azepan-1-ylmethyl)benzoic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The compound 4-(Azepan-1-ylmethyl)benzoic acid presents a novel chemical scaffold with significant, yet largely unexplored, therapeutic potential. A comprehensive review of the current scientific literature reveals a notable absence of direct experimental data on its biological activities. This technical guide addresses this knowledge gap by postulating a range of plausible biological functions based on a rigorous structure-activity relationship (SAR) analysis of its core components: the benzoic acid moiety and the azepane ring. Drawing from extensive research on analogous compounds, we hypothesize that this compound is a candidate for investigation as an antimicrobial, anti-inflammatory, and anticancer agent. This document provides a foundational framework for such an investigation, detailing the scientific rationale, proposing robust experimental protocols, and outlining expected data signatures for each predicted activity. Our objective is to furnish the research community with a validated starting point for the systematic evaluation of this promising molecule.

Introduction: Unveiling the Potential of a Novel Scaffold

The confluence of a benzoic acid core and an azepane ring in this compound creates a unique chemical entity. Benzoic acid and its derivatives are renowned for a wide spectrum of pharmacological properties, including well-established antimicrobial and anti-inflammatory effects[1][2][3]. The carboxylic acid group is a critical pharmacophore, often engaging in hydrogen bonding within the active sites of enzymes and receptors[4]. Concurrently, the seven-membered azepane heterocycle is a key structural motif in numerous FDA-approved drugs, contributing to a range of activities, notably in the central nervous system and in oncology[5][6][7].

The combination of these two pharmacologically significant moieties suggests a synergistic or novel biological profile for this compound. This guide will now proceed to explore the most probable biological activities, substantiated by data from structurally related molecules, and will provide detailed methodologies for their experimental validation.

Hypothesized Biological Activity I: Antimicrobial Properties

Scientific Rationale

The antimicrobial activity of benzoic acid derivatives is well-documented and is a cornerstone of their use as preservatives in pharmaceuticals and food products[1]. The proposed mechanism often involves the disruption of microbial cell membrane integrity and the inhibition of key metabolic enzymes[1]. The lipophilicity conferred by substituents on the benzoic acid ring is a crucial determinant of its ability to penetrate microbial cell walls[4]. The azepane ring in our compound of interest is predicted to enhance this lipophilicity, potentially leading to improved antimicrobial potency compared to simpler benzoic acid analogs. We hypothesize that this compound will exhibit broad-spectrum antibacterial and antifungal activity.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A robust method for quantifying antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Step-by-Step Methodology:

-

Preparation of Microbial Inoculum:

-

Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Dilute the overnight cultures to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to create a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive (microbes with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Data Analysis:

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

The assay can be enhanced by adding a viability indicator like resazurin, which changes color in the presence of metabolically active cells.

-

Data Presentation: MIC Summary Table

| Microbial Strain | Type | Predicted MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 16 - 64 |

| Escherichia coli | Gram-negative Bacteria | 32 - 128 |

| Candida albicans | Fungus | 8 - 32 |

Experimental Workflow Diagram

Caption: Inhibition of the NF-κB pathway by the test compound.

Hypothesized Biological Activity III: Anticancer Potential

Scientific Rationale

Both the benzoic acid scaffold and the azepane ring are present in various compounds with demonstrated anticancer activity.[5][8][9] Azepane derivatives, in particular, have been investigated for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7] The mechanism of action for such compounds can be multifaceted, including the modulation of proteostasis, as some benzoic acid derivatives have been shown to affect the ubiquitin-proteasome and autophagy-lysosome pathways.[8] We hypothesize that this compound will exhibit cytotoxic effects on cancer cells, potentially through the induction of apoptosis.

Experimental Protocol: Cell Viability and Apoptosis Assays

A two-pronged approach is recommended to assess both cytotoxicity and the mechanism of cell death.

Step-by-Step Methodology (MTT Assay for Cell Viability):

-

Cell Seeding:

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Data Analysis:

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Step-by-Step Methodology (Annexin V/PI Staining for Apoptosis):

-

Cell Treatment:

-

Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

-

-

Staining:

-

Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the primary mode of cell death induced by the compound.

-

Data Presentation: Anticancer Activity Summary

| Cell Line | Cancer Type | Predicted IC50 (µM) | Apoptosis Induction (% of cells) |

| MCF-7 | Breast | 25 - 75 | 40 - 60 |

| HCT116 | Colon | 30 - 80 | 35 - 55 |

Experimental Workflow Diagram

Caption: Dual workflow for assessing anticancer activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a systematic analysis of its structural components provides a strong foundation for hypothesizing its potential as a novel antimicrobial, anti-inflammatory, and anticancer agent. The experimental protocols detailed in this guide offer a clear and robust pathway for the validation of these predictions.

Future research should focus on executing these foundational assays. Positive results would warrant further investigation into the specific molecular targets and a more detailed elucidation of the mechanisms of action. This could involve target-based screening, in silico molecular docking studies, and preclinical evaluation in animal models. The framework presented here serves as an essential first step in unlocking the therapeutic potential of this intriguing molecule.

References

-

Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (URL: [Link])

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (URL: [Link])

-

Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (URL: [Link])

-

Biological Assays: Innovations and Applications. (URL: [Link])

-

Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. (URL: [Link])

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (URL: [Link])

-

Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (URL: [Link])

-

A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (URL: [Link])

-

Synthesis and Structure−Activity Relationships of Sweet 2-Benzoylbenzoic Acid Derivatives. (URL: [Link])

-

Recent Advances on the Synthesis of Azepane‐Based Compounds. (URL: [Link])

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (URL: [Link])

-

Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (URL: [Link])

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: [Link])

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: [Link])

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (URL: [Link])

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (URL: [Link])

-

Screening and identification of novel biologically active natural compounds. (URL: [Link])

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (URL: [Link])

-

Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. (URL: [Link])

-

ADME properties evaluation in drug discovery: in silico prediction of blood-brain partitioning. (URL: [Link])

-

In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ymerdigital.com [ymerdigital.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jopir.in [jopir.in]

- 6. tandfonline.com [tandfonline.com]

- 7. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Azepane Benzoic Acid Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Drug Discovery

Introduction: The Emergence of Azepane Benzoic Acid Derivatives in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of developable properties and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the azepane ring, a seven-membered saturated nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent three-dimensional structure provides a unique conformational flexibility that allows for optimal interactions with a variety of biological targets. When coupled with the well-established pharmacophoric features of benzoic acid, a versatile scaffold emerges – the azepane benzoic acid derivative. These compounds have shown promise in a range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[3][4]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of azepane benzoic acid derivatives. Moving beyond a mere cataloging of compounds, this document will elucidate the causal relationships between structural modifications and their impact on biological outcomes. We will delve into the synthetic rationale, explore key experimental data, and provide detailed protocols to empower researchers in this exciting field.

Core Molecular Architecture and Synthetic Strategies

The fundamental architecture of an azepane benzoic acid derivative consists of three key components: the azepane ring, the benzoic acid moiety, and a linker connecting them. The strategic chemical modifications of each of these components form the basis of SAR studies.

A general synthetic approach to these derivatives often involves the coupling of a pre-functionalized azepane with a suitable benzoic acid derivative. The choice of synthetic route is dictated by the desired substitution patterns on both the azepane and the aromatic ring.

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic workflow for the preparation of azepane benzoic acid derivatives.

Caption: Generalized synthetic workflow for azepane benzoic acid derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of azepane benzoic acid derivatives can be finely tuned by strategic modifications to its three core components.

The Azepane Ring: Conformation and Substitution

The conformation of the seven-membered azepane ring plays a crucial role in orienting substituents for optimal target engagement. The chair and boat conformations, and their various twist forms, can significantly influence the overall topography of the molecule.

-

Ring Substitution: Introduction of substituents on the azepane ring can have profound effects. For instance, in a series of azepane-containing inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1, the position and stereochemistry of substituents on the azepane ring were critical for potency and selectivity.[4]

-

N-Substitution: The nitrogen atom of the azepane ring is a common point of attachment for the linker to the benzoic acid moiety. The nature of this linkage (e.g., amide, amine) and the length and rigidity of the linker are key determinants of activity.

The Benzoic Acid Moiety: Aromatic Substitution and Electronic Effects

The benzoic acid scaffold is a frequent feature in biologically active compounds, with its carboxylic acid group often acting as a key hydrogen bond donor and acceptor.[5] The nature and position of substituents on the aromatic ring significantly modulate the molecule's electronic properties, lipophilicity, and steric profile.[5]

-

Positional Isomerism: The substitution pattern on the benzoic acid ring (ortho, meta, or para) is critical. For local anesthetic benzoic acid derivatives, electron-withdrawing substituents in the ortho or para positions can increase activity.[5] Conversely, meta-substitution often leads to a decrease in activity.[5]

-

Electronic Effects: Electron-donating groups (e.g., -OH, -CH₃) and electron-withdrawing groups (e.g., -NO₂, -Cl) alter the pKa of the carboxylic acid and the electron density of the aromatic ring, thereby influencing target binding and pharmacokinetic properties.[5]

The Linker: Bridging the Two Moieties

The linker connecting the azepane and benzoic acid moieties is not merely a spacer but an active contributor to the SAR. Its length, rigidity, and chemical nature are critical parameters.

-

Length and Flexibility: A linker that is too short may prevent the two pharmacophores from reaching their respective binding pockets, while an overly long or flexible linker can lead to an entropic penalty upon binding.

-

Chemical Nature: The type of chemical bond in the linker (e.g., amide, ether, alkyl chain) influences its stability, polarity, and hydrogen bonding capacity, all of which can impact biological activity.

Quantitative SAR (QSAR) Insights

For certain classes of benzoic acid derivatives, quantitative structure-activity relationship (QSAR) models have been developed to predict biological activity based on physicochemical properties.[6] These models often utilize parameters such as the Hansch lipophilicity constant (π) and the Hammett electronic parameter (σ) to correlate chemical structure with biological response.[6] Similar approaches can be applied to azepane benzoic acid derivatives to guide the design of more potent and selective compounds.

Experimental Protocols

To ensure the practical applicability of this guide, we provide illustrative, step-by-step protocols for the synthesis of a representative azepane benzoic acid derivative and a common biological assay.

Protocol 1: Synthesis of a Representative Azepane Benzoic Acid Derivative

This protocol outlines the synthesis of N-(azepan-1-yl)benzoyl)-4-aminobenzoic acid, a hypothetical derivative, via a standard amide coupling reaction.

Materials:

-

4-Aminobenzoic acid

-

Azepane

-

(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-aminobenzoic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add azepane (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-(azepan-1-yl)benzoyl)-4-aminobenzoic acid.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of azepane benzoic acid derivatives against a target enzyme (e.g., a kinase or phosphatase).

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

ATP (for kinases) or p-nitrophenyl phosphate (pNPP) (for phosphatases)

-

Test compounds (azepane benzoic acid derivatives) dissolved in DMSO

-

Positive control inhibitor

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the target enzyme, and the test compound or control.

-

Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (and ATP for kinases).

-

Incubate the reaction for a set period.

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the product formation using a plate reader (e.g., absorbance or fluorescence).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: A Case Study on Hypothetical PTPN2/PTPN1 Inhibitors

To illustrate the application of SAR principles, the following table presents hypothetical data for a series of azepane benzoic acid derivatives as inhibitors of PTPN2 and PTPN1.

| Compound ID | Azepane Substitution | Benzoic Acid Substitution | Linker | PTPN2 IC50 (nM) | PTPN1 IC50 (nM) |

| AZ-BA-01 | Unsubstituted | 4-Amino | Amide | 520 | 850 |

| AZ-BA-02 | 3-Methyl (R) | 4-Amino | Amide | 150 | 300 |

| AZ-BA-03 | 3-Methyl (S) | 4-Amino | Amide | 480 | 790 |

| AZ-BA-04 | Unsubstituted | 4-Nitro | Amide | 250 | 450 |

| AZ-BA-05 | Unsubstituted | 3-Amino | Amide | >1000 | >1000 |

| AZ-BA-06 | Unsubstituted | 4-Amino | Ether | 890 | 1200 |

Analysis of Hypothetical Data:

-

Effect of Azepane Substitution: Comparison of AZ-BA-01 and AZ-BA-02 suggests that a (R)-methyl group at the 3-position of the azepane ring enhances potency. The stereoisomer AZ-BA-03 shows significantly reduced activity, highlighting the importance of stereochemistry.

-

Effect of Benzoic Acid Substitution: The electron-withdrawing nitro group in AZ-BA-04 improves activity compared to the electron-donating amino group in AZ-BA-01 . The positional isomer AZ-BA-05 with a meta-amino group is inactive, underscoring the importance of the para-substitution pattern.

-

Effect of the Linker: Changing the amide linker in AZ-BA-01 to an ether linker in AZ-BA-06 results in a significant loss of activity, indicating the amide bond is crucial for target interaction, likely through hydrogen bonding.

Conclusion and Future Directions

The azepane benzoic acid scaffold represents a promising and versatile platform for the design of novel therapeutic agents. A systematic and iterative approach to SAR, focusing on the nuanced interplay between the azepane ring, the benzoic acid moiety, and the interconnecting linker, is paramount for successful drug discovery campaigns. Future research in this area will likely focus on exploring more diverse substitution patterns, employing computational methods for rational design, and investigating novel therapeutic applications for this privileged scaffold. The principles and protocols outlined in this guide provide a solid foundation for researchers to navigate and innovate within this exciting chemical space.

References

-

Pharmacy 180. SAR of Benzoic Acid Derivatives - Local Anaesthetics. Available from: [Link]

- Lokadi, L. P., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Clinical & Medical Biochemistry, 1(1), 1-5.

- Abdel-Maksoud, M. S., et al. (2023).

- Khan, I., et al. (2023).

- Zheng, J., et al. (2024). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. Journal of Medicinal Chemistry.

- Yıldırım, S., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(12), 2000282.

- Kumbhar, S. B., & Ghodke, M. S. (2017). Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-acyl carrier protein synthase III (FABH) inhibitors. Der Pharma Chemica, 9(12), 86-96.

- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 465-494.

- Raffa, D., et al. (2019). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. Bioorganic & medicinal chemistry letters, 29(18), 2636-2640.

- Cignarella, G., et al. (2021). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Pharmaceuticals, 14(8), 720.

- Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of organic chemistry, 76(6), 1937-1943.

- International Journal of Advanced Research in Science, Communication and Technology.

- Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. Marine Drugs, 21(11), 565.

- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.

- ResearchGate.

- Liu, Z., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 28(13), 5038.

- Hartmann, R. W., et al. (1996). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Journal of medicinal chemistry, 39(12), 2349-2354.

- Casarotto, V., et al. (2018). The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines. Forensic toxicology, 36(1), 103-112.

- University of Hertfordshire. The psychonauts' benzodiazepines; quantitative structure-activity relationship (QSAR) analysis and docking prediction of their biological activity.

- Lokadi, L. P., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Clinical & Medical Biochemistry, 1(1), 1-5.

- Liu, Y., et al. (2024). Design, Synthesis, and Activity Evaluation of Novel Benzazole Bifunctional Antifungal Inhibitors with an LDH Carrier.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. iomcworld.com [iomcworld.com]

An In-depth Technical Guide to 4-(Azepan-1-ylmethyl)benzoic acid: Current Knowledge and Future Directions

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

As a Senior Application Scientist, it is imperative to approach the synthesis of a technical guide with an unwavering commitment to scientific integrity. In the course of a comprehensive literature and data review for 4-(Azepan-1-ylmethyl)benzoic acid, a notable scarcity of public-domain research detailing its specific pharmacological properties has been identified. While the chemical structure is defined and the compound is commercially available for research purposes, its biological activities, mechanism of action, and potential therapeutic applications remain largely uncharted territory.

This guide, therefore, deviates from a conventional whitepaper format that would typically detail established pharmacological data. Instead, it serves a dual purpose: firstly, to transparently present the current, limited landscape of information surrounding this compound; and secondly, to provide a forward-looking, experience-driven framework for its potential investigation. The methodologies and experimental protocols outlined herein are based on established practices for novel compound characterization and are intended to guide future research endeavors.

Section 1: Compound Profile and Structural Analogs

1.1. Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 414884-12-1 | [1] |

| Molecular Formula | C14H19NO2 | [2] |

| Molecular Weight | 233.31 g/mol | N/A |

| Appearance | White crystalline powder (inferred from analogs) | [3][4] |

1.2. Structural Context and Rationale for Investigation

The structure of this compound, featuring a benzoic acid moiety linked to an azepane ring via a methylene bridge, places it within a broad class of compounds with known biological activities. Benzoic acid and its derivatives are prevalent in medicinal chemistry, exhibiting a wide array of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The azepane ring, a seven-membered saturated heterocycle, is also a constituent of various biologically active molecules.

The rationale for investigating this specific compound could be rooted in structure-activity relationship (SAR) studies. It may have been synthesized as part of a library of compounds to explore the impact of the azepane group on a known pharmacophore or to optimize the pharmacokinetic properties of a lead compound.

Section 2: A Proposed Roadmap for Pharmacological Characterization

Given the absence of published data, a logical, phased approach to elucidating the pharmacological properties of this compound is proposed. This roadmap is designed to be a self-validating system, where the results of each stage inform the direction of subsequent investigations.

2.1. Phase 1: Foundational In Vitro Profiling

The initial phase should focus on broad-spectrum screening to identify potential biological activities.

2.1.1. Experimental Workflow: Initial Target Screening

Caption: Phase 1 workflow for initial in vitro screening of this compound.

2.1.2. Causality in Experimental Choices:

-

Purity First: Commencing with rigorous purity analysis is non-negotiable. Impurities can lead to false-positive or misleading results, compromising the entire investigation.

-

Broad Net Approach: HTS and broad-spectrum cell line screening are employed to efficiently survey a wide range of potential biological activities without preconceived bias. This is crucial for a novel compound with no prior art.

-

Data-Driven Progression: The progression from initial hits to validation and dose-response studies ensures that resources are focused on the most promising and reproducible findings.

2.2. Phase 2: Mechanism of Action (MoA) Elucidation

Should Phase 1 yield validated hits, the focus shifts to understanding how the compound exerts its effects.

2.2.1. Hypothetical Signaling Pathway Investigation (Example: Anticancer Hit)

Let us hypothesize that the initial screen reveals cytotoxic activity against a specific cancer cell line (e.g., MCF-7 breast cancer). The next logical step is to investigate the underlying mechanism.

Caption: A hypothetical workflow to elucidate the mechanism of action if an anticancer hit is identified.

2.3. Phase 3: Preclinical Development Considerations

Positive outcomes in MoA studies would pave the way for preclinical evaluation.

2.3.1. Key Preclinical Studies

-

Pharmacokinetics (ADME): In vitro assays (e.g., Caco-2 for permeability, microsome stability for metabolism) followed by in vivo studies in animal models to determine absorption, distribution, metabolism, and excretion.

-

Pharmacodynamics: In vivo target engagement and biomarker modulation studies.

-

Efficacy Studies: Evaluation of the compound in relevant animal models of the disease identified in the initial screens.

-

Preliminary Toxicology: In vitro cytotoxicity in non-cancerous cell lines and in vivo acute toxicity studies.

Section 3: Detailed Experimental Protocols (Illustrative Examples)

The following protocols are provided as templates and would require optimization for the specific compound and experimental context.

3.1. Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound to the cells at final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

3.2. Protocol: Western Blotting for Apoptosis Markers

-

Cell Lysis: Treat cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Section 4: Concluding Remarks and Future Outlook

This compound represents a molecule with an unwritten pharmacological story. While direct data is currently absent from the public domain, its chemical structure suggests the potential for biological activity. The true value of this compound will only be unlocked through systematic and rigorous scientific investigation. The experimental frameworks and protocols provided in this guide offer a robust starting point for researchers to embark on this journey of discovery. Any validated findings will not only contribute to the broader understanding of structure-activity relationships but could also pave the way for the development of novel therapeutic agents.

References

Due to the lack of specific literature on this compound, the references below are to analogous compounds or general methodologies to support the proposed research framework.

-

DrugMAP. (n.d.). Details of the Drug | RU82197. Retrieved from [Link]

-

Hangzhou Kairunte New Material Co., Ltd. (n.d.). Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. Retrieved from [Link]

- Google Patents. (2024). US11932608B1 - 4-((2-(2-(2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anticancer compound.

-

PubMed. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved from [Link]

-

ResearchGate. (2019). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

-

Justia Patents. (n.d.). Aromatic Acid Or Derivative Containing (e.g., Aminobenzoic Acid Or Methyl Salicylate, Etc.) Patents and Patent Applications (Class 424/60). Retrieved from [Link]

- Google Patents. (n.d.). WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.

-

PubMed. (2011). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

- Google Patents. (n.d.). EP1287005B1 - Benzoic acid esters having antiplasmid effect.

-

PubMed. (2022). Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US20250042899A1 - Process to make glp1 ra and intermediates therefor.

-

Home Sunshine Pharma. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7. Retrieved from [Link]

-

PubMed. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C14H19NO2, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

-

PubMed. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Retrieved from [Link]

- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

Sources

- 1. 414884-12-1|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. innospk.com [innospk.com]

- 4. 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. preprints.org [preprints.org]

Unlocking the Therapeutic Potential of 4-(Azepan-1-ylmethyl)benzoic acid: A Technical Guide to Target Identification and Validation

Foreword: The Rationale for Investigating 4-(Azepan-1-ylmethyl)benzoic acid

In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores represents a rational and efficient approach to generating novel therapeutic candidates. The molecule this compound is a prime example of such a design, integrating two moieties of significant pharmacological interest: the seven-membered azepane ring and the versatile benzoic acid scaffold. The azepane ring, a privileged structure in medicinal chemistry, is known for its conformational flexibility, which allows for optimal interactions with a variety of biological targets.[1] Its derivatives have demonstrated a broad spectrum of activities, including anti-cancer, antimicrobial, and anti-Alzheimer's properties.[2] Similarly, benzoic acid and its derivatives are not only crucial as preservatives but also exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4]

This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound. We will delve into a logical, evidence-based approach to identifying and validating its potential molecular targets, drawing inferences from its structural components and known bioactivities of related compounds. The subsequent sections will detail both computational and experimental strategies, offering actionable protocols and a clear roadmap for advancing our understanding of this promising molecule.

Part 1: In Silico Target Prediction - A Hypothesis-Driven Approach

Given the novelty of this compound, a robust in silico analysis is the logical first step to generate testable hypotheses about its potential therapeutic targets. This approach leverages the known pharmacological profiles of its constituent moieties and structurally similar compounds.

Structural Analogue Analysis: The Imatinib Precursor Clue

A critical starting point is the structural similarity of this compound to 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid , a key intermediate in the synthesis of the groundbreaking tyrosine kinase inhibitor, Imatinib .[5] Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) by targeting the ABL, KIT, and PDGF-R tyrosine kinases. The primary structural difference lies in the substitution of the N-methylpiperazine ring in the Imatinib precursor with an azepane ring in our compound of interest. This strong structural analogy strongly suggests that this compound may also exhibit activity as a tyrosine kinase inhibitor .

Pharmacophore-Based Virtual Screening

Building on the tyrosine kinase inhibitor hypothesis, a pharmacophore model can be constructed based on the known binding modes of Imatinib and other kinase inhibitors. This model will define the essential three-dimensional arrangement of chemical features required for binding to the ATP-binding pocket of tyrosine kinases. The structure of this compound can then be screened against a library of known kinase structures to identify potential high-affinity targets.

Target Prediction Based on the Azepane Moiety

The azepane ring is a versatile scaffold found in a variety of bioactive compounds.[2][6] A survey of the literature reveals that azepane derivatives have been successfully developed as inhibitors of several key enzyme families:

-

Protein Tyrosine Phosphatases (PTPs): PTPN1 and PTPN2 are critical negative regulators of inflammatory signaling, and their inhibition is a promising strategy for cancer immunotherapy.[7]

-

Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs, such as CDK2, is a hallmark of many cancers, making them attractive therapeutic targets.[7]

-

Topoisomerase II: These enzymes are essential for DNA replication and are the target of several established anticancer drugs.[7]

-

Histamine H3 Receptor Antagonists: The azepane moiety is present in selective histamine antagonists like Azelastine.[1]

Therefore, these enzyme classes and receptors should be considered as potential targets for this compound.

Target Prediction Based on the Benzoic Acid Moiety

The benzoic acid scaffold is also a common feature in a diverse range of therapeutic agents.[3] Notably, derivatives of benzoic acid have been shown to act as:

-

Sodium Channel Blockers: Certain benzoic acid esters are utilized as local anesthetics due to their ability to block voltage-gated sodium channels.[8]

-

Antimicrobial Agents: Benzoic acid and its derivatives possess well-documented antimicrobial properties, with some showing potential as antitubercular agents by targeting enzymes like DprE1.[9][10]

The following diagram illustrates the logical workflow for in silico target identification:

Caption: In Silico Target Identification Workflow for this compound.

Part 2: Experimental Validation - From Hypothesis to Evidence

Following the in silico analysis, a systematic experimental validation process is crucial to confirm the predicted biological activities and identify the specific molecular targets of this compound.

Initial Broad-Spectrum Screening

A cost-effective initial step is to screen the compound against a broad panel of commercially available kinase and phosphatase assays. This will provide a rapid assessment of its inhibitory potential against these major enzyme families and help prioritize subsequent, more focused studies.

Table 1: Representative Kinase and Phosphatase Screening Panel

| Target Class | Specific Examples | Assay Principle |

| Tyrosine Kinases | ABL, KIT, PDGF-R, SRC, EGFR, VEGFR | Fluorescence Resonance Energy Transfer (FRET) or Luminescence-based ATP consumption assay |

| Protein Tyrosine Phosphatases | PTPN1, PTPN2, SHP-1, SHP-2 | Measurement of inorganic phosphate release from a synthetic substrate |

| Cyclin-Dependent Kinases | CDK1, CDK2, CDK4/6 | Measurement of substrate phosphorylation using radiolabeled ATP or specific antibodies |

Detailed Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

This protocol outlines a typical FRET-based assay to determine the IC50 value of this compound against a specific tyrosine kinase.

Materials:

-

Recombinant human kinase (e.g., ABL1)

-

Biotinylated peptide substrate

-

Europium-labeled anti-phosphotyrosine antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer.

-

Enzyme and Substrate Preparation: Dilute the kinase and biotinylated peptide substrate to their final concentrations in the assay buffer.

-

Assay Reaction:

-

Add 2 µL of the diluted compound to the wells of the 384-well plate.

-

Add 4 µL of the enzyme/substrate mixture.

-

Initiate the reaction by adding 4 µL of ATP solution.

-

Incubate at room temperature for 60 minutes.

-

-

Detection:

-

Stop the reaction by adding 5 µL of a detection mixture containing the europium-labeled antibody and APC-labeled streptavidin in a stop buffer (e.g., 10 mM EDTA).

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Data Analysis: Calculate the ratio of the emission at 665 nm to that at 615 nm. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.

Cellular Assays for Target Validation

Once a potent inhibitory activity is confirmed in biochemical assays, it is essential to validate the target engagement and functional consequences in a cellular context.

2.3.1. Phospho-protein Western Blotting:

To confirm the inhibition of a specific kinase signaling pathway in cells, a Western blot analysis of downstream phosphorylated substrates can be performed. For example, if this compound is a potent ABL kinase inhibitor, a dose-dependent decrease in the phosphorylation of CrkL (a direct substrate of ABL) would be expected in CML cell lines (e.g., K562) treated with the compound.

2.3.2. Cell Proliferation and Apoptosis Assays:

The functional consequence of inhibiting a key signaling pathway is often a reduction in cell proliferation and the induction of apoptosis. Assays such as the MTT or CellTiter-Glo® assay can be used to measure cell viability, while apoptosis can be assessed by Annexin V/PI staining followed by flow cytometry.

Part 3: Exploring Antimicrobial Potential

Given the known antimicrobial properties of both azepane and benzoic acid derivatives, it is prudent to investigate the potential of this compound as an antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Determination

The initial step is to determine the MIC of the compound against a panel of clinically relevant bacterial and fungal strains. This can be achieved using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 2: Representative Antimicrobial Screening Panel

| Organism Type | Species |

| Gram-positive Bacteria | Staphylococcus aureus, Enterococcus faecalis |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa |

| Fungi | Candida albicans, Aspergillus fumigatus |

| Mycobacteria | Mycobacterium tuberculosis (in a specialized BSL-3 facility) |

Mechanism of Action Studies

Should significant antimicrobial activity be observed, further studies to elucidate the mechanism of action would be warranted. These could include:

-

Bacterial Cytological Profiling: To assess morphological changes in bacterial cells upon treatment.

-

Macromolecular Synthesis Inhibition Assays: To determine if the compound inhibits DNA, RNA, protein, or cell wall synthesis.

-

Enzyme Inhibition Assays: Based on the results of the above, specific enzyme targets, such as those involved in fatty acid biosynthesis[11] or cell wall synthesis, can be investigated.

Conclusion and Future Directions

The rational design of this compound, combining the privileged azepane scaffold with the versatile benzoic acid moiety, presents a compelling case for its investigation as a novel therapeutic agent. The strong structural similarity to a key intermediate of the tyrosine kinase inhibitor Imatinib provides a powerful initial hypothesis for its mechanism of action. The systematic approach outlined in this guide, from in silico prediction to biochemical and cellular validation, offers a clear and efficient path to unlocking the therapeutic potential of this promising molecule. Further exploration into its antimicrobial properties could also reveal additional therapeutic applications. The journey from a novel chemical entity to a validated drug candidate is a challenging one, but for this compound, the signposts for a productive investigation are clearly visible.

References

-

Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 53-73. [Link][2][6]

-

PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link][2]

-

ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. ResearchGate. [Link][12]

-

YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER. [Link][3]

-

Slideshare. (n.d.). Benzoic acid derivatives. Slideshare. [Link][8]

-

PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link][4]

-

National Institutes of Health. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC. [Link][9]

-

Google Patents. (n.d.). EP4345091A1 - Benzoic acid derivatives, methods and uses thereof. Google Patents. [10]

-

DrugMAP. (n.d.). Details of the Drug | DrugMAP. DrugMAP. [Link][13]

-

Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. (n.d.). LinkedIn. [Link][5]

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). ACS Publications. [Link][11]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ymerdigital.com [ymerdigital.com]

- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzoic acid derivatives | PPTX [slideshare.net]

- 9. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP4345091A1 - Benzoic acid derivatives, methods and uses thereof - Google Patents [patents.google.com]

- 11. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Details of the Drug | DrugMAP [drugmap.idrblab.net]

In Silico Docking Studies of 4-(Azepan-1-ylmethyl)benzoic Acid: A Technical Guide to Virtual Screening for PTP1B Inhibitors

Abstract

This guide provides a comprehensive, in-depth technical walkthrough of an in silico molecular docking study of 4-(Azepan-1-ylmethyl)benzoic acid against Protein Tyrosine Phosphatase 1B (PTP1B), a significant therapeutic target in metabolic diseases and cancer. Eschewing a rigid template, this document is structured to provide a narrative that combines theoretical underpinnings with practical, step-by-step protocols. We will delve into the rationale behind the selection of the protein target, the meticulous preparation of both the ligand and the receptor, the execution of the docking simulation using AutoDock Vina, and the subsequent analysis and visualization of the results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for hit identification and lead optimization. All protocols are designed to be self-validating, and all claims are supported by authoritative references.

Introduction: The Rationale for Investigating this compound and PTP1B

The convergence of a novel chemical entity with a high-value biological target represents a fertile ground for therapeutic innovation. This compound is a small molecule featuring a flexible azepane ring connected to a benzoic acid moiety. While the specific biological activity of this compound is not extensively documented, its structural motifs are present in a variety of bioactive molecules. Benzoic acid derivatives have been identified as inhibitors of several enzymes, including Protein Tyrosine Phosphatases (PTPs).[1][2] The azepane ring, a seven-membered saturated heterocycle, is a scaffold found in numerous compounds with diverse pharmacological activities, including anticancer and antimicrobial properties.

Our target of interest, Protein Tyrosine Phosphatase 1B (PTP1B), is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating insulin and leptin signaling pathways.[3][4] Its overexpression or hyperactivity is implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers.[5][6] Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for these diseases.[4] The active site of PTP1B is known to accommodate inhibitors containing acidic groups that can mimic the phosphate group of its natural substrate, phosphotyrosine.[1] This makes the benzoic acid moiety of our ligand a promising pharmacophore for interacting with the PTP1B active site.

This guide will, therefore, detail the process of computationally evaluating the potential of this compound as a PTP1B inhibitor through a rigorous in silico docking study.

The In Silico Docking Workflow: A Conceptual Overview

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] The primary goal of our docking study is to predict the binding affinity and the specific interactions between this compound and the PTP1B active site. A lower binding energy indicates a more stable complex and, potentially, a more potent inhibitor.

Our workflow is designed to ensure reproducibility and scientific rigor, encompassing the following key stages:

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for each stage of the docking study. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Ligand Preparation

The initial step is to prepare the 3D structure of our ligand, this compound, in a format suitable for docking. This involves generating a 3D conformer from its 2D representation and assigning appropriate atomic charges and atom types.

Protocol:

-

Obtain Ligand Structure: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is O=C(O)c1ccc(CN2CCCCCC2)cc1. This can be obtained from chemical databases like PubChem.

-

3D Conformer Generation: Use a molecular modeling software, such as Avogadro or Open Babel, to convert the SMILES string into a 3D structure. Energy minimization should be performed to obtain a low-energy conformation.

-

File Format Conversion: Save the 3D structure in the .pdb format.

-

Preparation for AutoDock: Use AutoDockTools (ADT) to prepare the ligand for docking. This involves:

-

Detecting the root of the molecule and defining rotatable bonds to allow for conformational flexibility during docking.

-

Adding Gasteiger charges to all atoms.

-

Merging non-polar hydrogens to reduce computational complexity.

-

Saving the prepared ligand in the .pdbqt format, which includes information on atomic charges, atom types, and rotatable bonds.

-

Receptor Preparation

The selection and preparation of the protein target are critical for a successful docking study. We have chosen the crystal structure of human PTP1B in complex with an inhibitor, which provides a validated binding pocket.

Protocol:

-

Select a PDB Structure: We will use the PDB entry 7KLX , which is the crystal structure of PTP1B in complex with 2-(2,5-dimethyl-pyrrol-1-yl)-5-hydroxy-benzoic acid.[8] This structure is chosen because the co-crystallized inhibitor is a benzoic acid derivative, making it an excellent reference for defining the binding site for our ligand.

-

Download the PDB File: Download the .pdb file for 7KLX from the RCSB Protein Data Bank ().

-

Prepare the Receptor using AutoDockTools (ADT):

-

Load the 7KLX.pdb file into ADT.

-

Remove all water molecules and the co-crystallized ligand from the structure. This is crucial as we want to dock our ligand into an empty binding site.

-

Add polar hydrogens to the protein.

-

Add Kollman charges to the protein atoms.

-

Save the prepared receptor as a .pdbqt file.

-

Grid Box Definition

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses for the ligand. The dimensions and center of the grid box must be carefully chosen to encompass the entire active site.

Protocol:

-

Identify the Binding Site: The binding site can be identified by observing the position of the co-crystallized inhibitor in the original 7KLX PDB structure.

-

Center the Grid Box: In ADT, center the grid box on the co-crystallized ligand. This ensures that the search space is focused on the known active site.

-

Set Grid Box Dimensions: Adjust the dimensions of the grid box to be large enough to accommodate the entire this compound molecule and allow for some rotational and translational freedom. A common starting point is a box of 60 x 60 x 60 Å with a spacing of 0.375 Å.

-

Save the Grid Parameter File: Save the grid box parameters as a text file (e.g., grid.txt). This file will contain the coordinates for the center of the box and its dimensions.

Running the Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking. It uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity.

Protocol:

-

Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters for the Vina simulation. This file should include:

-

The name of the receptor PDBQT file.

-

The name of the ligand PDBQT file.

-

The coordinates of the center of the grid box and its dimensions (from grid.txt).

-

The name of the output file for the docking results.

-

The exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases the computation time but may lead to a more accurate result; a value of 8 is a good starting point).

-

-

Run AutoDock Vina: Execute the Vina program from the command line, providing the configuration file as input.

This will initiate the docking simulation, and the progress will be displayed in the terminal. The results, including the predicted binding affinities and the coordinates of the docked poses, will be saved in the specified output file.

Analysis and Visualization of Docking Results

The final stage of our study involves analyzing the docking results to identify the most promising binding pose and to understand the nature of the interactions between the ligand and the receptor.

Result Analysis

AutoDock Vina provides a ranked list of binding poses for the ligand, along with their corresponding binding affinities in kcal/mol.

Protocol:

-

Examine the Log File: The output log file (log.txt) will contain a table of the top-ranked binding poses, their binding affinities, and the root-mean-square deviation (RMSD) from the best pose.

-

Identify the Best Pose: The pose with the lowest binding affinity is generally considered the most favorable.

-

Analyze Interactions: The interactions between the best pose of the ligand and the receptor can be analyzed to understand the key residues involved in binding. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Visualization with PyMOL

PyMOL is a powerful molecular visualization system that allows for the detailed examination of protein-ligand complexes.

Protocol:

-

Load the Structures: Open PyMOL and load the prepared receptor PDBQT file and the output file from Vina containing the docked poses.

-

Visualize the Best Pose: Select and display the top-ranked binding pose of the ligand within the active site of the receptor.

-

Identify and Label Interacting Residues: Identify the amino acid residues in the active site that are in close proximity to the ligand. Label these residues to highlight the key interactions.

-

Visualize Hydrogen Bonds: Use PyMOL's tools to visualize potential hydrogen bonds between the ligand and the receptor. This is crucial for understanding the specificity of the interaction.

-

Generate High-Quality Images: Create high-resolution images of the protein-ligand complex, clearly showing the binding pose and the key interactions.

Data Presentation

Quantitative data from the docking study should be summarized for easy comparison and interpretation.

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Example) |

| 1 | -8.5 | 0.000 | TYR46, ASP48, ARG221 |

| 2 | -8.2 | 1.254 | TYR46, ASP48, GLN262 |

| 3 | -8.1 | 2.531 | TYR46, ASP48, SER216 |

| ... | ... | ... | ... |

Table 1: Example of a summary table for docking results of this compound with PTP1B. The "Key Interacting Residues" would be determined from the visualization and analysis of each pose.

Signaling Pathway Context

The inhibition of PTP1B by a small molecule like this compound would have downstream effects on cellular signaling. PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition would lead to prolonged phosphorylation of the insulin receptor and its substrates, ultimately enhancing glucose uptake and metabolism.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico docking of this compound against PTP1B. By following these detailed protocols, researchers can generate reliable predictions of binding affinity and interaction patterns, providing a strong foundation for further experimental validation. The promising results from such a study would warrant the synthesis and in vitro enzymatic assays of the compound to confirm its inhibitory activity against PTP1B. Subsequent cell-based assays could then be employed to assess its impact on insulin signaling and its potential as a therapeutic agent for metabolic diseases. This structured approach, combining computational and experimental methods, is fundamental to modern drug discovery and development.

References

-

Andersen, J. N., Mortensen, O. H., Peters, G. H., Drake, P. G., Iversen, L. F., Olsen, O. H., ... & Møller, N. P. H. (2000). 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. Journal of Biological Chemistry, 275(10), 7101-7108. [Link]

-

Chirgadze, Y. N., Battaile, K. P., Likhachev, I. V., Balabaev, N. K., Gordon, R. D., Romanov, V., ... & Chirgadze, N. Y. (2022). Signal transfer in human protein tyrosine phosphatase PTP1B from allosteric inhibitor P00058. RCSB Protein Data Bank. [Link]

-

Montalibet, J., & Kennedy, B. P. (2009). Structure-based optimization of benzoic acids as inhibitors of protein tyrosine phosphatase 1B and low molecular weight protein tyrosine phosphatase. ChemMedChem, 4(6), 957-962. [Link]

-

Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. In Molecular modeling of proteins (pp. 365-382). Humana Press. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

-

Shukla, A., & Dubey, V. K. (2024). Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics. Frontiers in Endocrinology, 15, 1373514. [Link]

-

Ghavami, A., & Meshkani, R. (2022). The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications. Journal of physiology and biochemistry, 78(2), 307-322. [Link]

-

Boivin, B., & Tonks, N. K. (2011). Recent developments in the role of protein tyrosine phosphatase 1B (PTP1B) as a regulator of immune cell signalling in health and disease. FEBS letters, 585(23), 3689-3698. [Link]

-